molecular formula C14H11NO3S B8737095 Benzonitrile, 4-(4-(methylsulfonyl)phenoxy)- CAS No. 83642-27-7

Benzonitrile, 4-(4-(methylsulfonyl)phenoxy)-

Cat. No. B8737095
Key on ui cas rn: 83642-27-7
M. Wt: 273.31 g/mol
InChI Key: AMBZZIOOUCCXPP-UHFFFAOYSA-N
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Patent
US04349568

Procedure details

A mixture of 5.23 g (0.0300 mole) of 4-fluorophenyl methyl sulfone, 7.15 g (0.0600 mole) of 4-cyanophenol, 8.29 g (0.0600 mole) of anhydrous K2CO3 and 90 ml of sulfolane was heated at 150° C. for 3.5 hrs. The mixture was cooled and poured into a solution of 100 ml of 20% aqueous NaOH and 500 ml of water. Extraction of the basic solution with diethyl ether afforded 2.3 g (28% yield) of product after removal of solvent in vacuo. The product was purified by column chromatography using silica gel as the support and chloroform as the eluent. The purified 4-(4-(methylsulfonyl)phenoxy)benzonitrile was found to have a melting point of 127°-128.5° C.
Quantity
5.23 g
Type
reactant
Reaction Step One
Quantity
7.15 g
Type
reactant
Reaction Step One
Name
Quantity
8.29 g
Type
reactant
Reaction Step One
Quantity
90 mL
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
reactant
Reaction Step Two
Name
Quantity
500 mL
Type
solvent
Reaction Step Two
Yield
28%

Identifiers

REACTION_CXSMILES
[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8](F)=[CH:7][CH:6]=1)(=[O:4])=[O:3].[C:12]([C:14]1[CH:19]=[CH:18][C:17]([OH:20])=[CH:16][CH:15]=1)#[N:13].C([O-])([O-])=O.[K+].[K+].S1(CCCC1)(=O)=O.[OH-].[Na+]>O>[CH3:1][S:2]([C:5]1[CH:10]=[CH:9][C:8]([O:20][C:17]2[CH:18]=[CH:19][C:14]([C:12]#[N:13])=[CH:15][CH:16]=2)=[CH:7][CH:6]=1)(=[O:4])=[O:3] |f:2.3.4,6.7|

Inputs

Step One
Name
Quantity
5.23 g
Type
reactant
Smiles
CS(=O)(=O)C1=CC=C(C=C1)F
Name
Quantity
7.15 g
Type
reactant
Smiles
C(#N)C1=CC=C(C=C1)O
Name
Quantity
8.29 g
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
90 mL
Type
reactant
Smiles
S1(=O)(=O)CCCC1
Step Two
Name
Quantity
100 mL
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
500 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
150 °C
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The mixture was cooled
EXTRACTION
Type
EXTRACTION
Details
Extraction of the basic solution with diethyl ether

Outcomes

Product
Name
Type
product
Smiles
CS(=O)(=O)C1=CC=C(OC2=CC=C(C#N)C=C2)C=C1
Measurements
Type Value Analysis
AMOUNT: MASS 2.3 g
YIELD: PERCENTYIELD 28%
YIELD: CALCULATEDPERCENTYIELD 28.1%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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